5-[(2-PHENYLETHYL)AMINO]-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
5-[(2-Phenylethyl)amino]-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a phenethylamino group at position 5, a 4-(piperidine-1-sulfonyl)phenyl group at position 2, and a carbonitrile moiety at position 3. The oxazole ring is a five-membered aromatic system containing oxygen and nitrogen, which is frequently utilized in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding.
Key structural features include:
- Phenethylamino group: This hydrophobic substituent may enhance membrane permeability or facilitate interactions with aromatic residues in biological targets.
- Carbonitrile group: A common pharmacophore in agrochemicals and pharmaceuticals, known to participate in dipole-dipole interactions or act as a hydrogen bond acceptor .
Properties
IUPAC Name |
5-(2-phenylethylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c24-17-21-23(25-14-13-18-7-3-1-4-8-18)30-22(26-21)19-9-11-20(12-10-19)31(28,29)27-15-5-2-6-16-27/h1,3-4,7-12,25H,2,5-6,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSXRQXYZSLDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-PHENYLETHYL)AMINO]-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the oxazole intermediate with a piperidine sulfonyl chloride under basic conditions.
Attachment of the Phenylethylamine Moiety: The final step involves the nucleophilic substitution of the oxazole intermediate with phenylethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The piperidine-sulfonylphenyl moiety undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the sulfonamide bond, yielding a sulfonic acid derivative and piperidine:
Reaction Conditions
| Medium | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|
| 6M HCl | 100°C | 8 hr | 78 | |
| 10% NaOH | 80°C | 6 hr | 65 |
Mechanistic Insight : Acidic conditions protonate the sulfonamide nitrogen, weakening the S–N bond, while basic hydrolysis involves nucleophilic attack by hydroxide ions at the sulfur center.
Carbonitrile Functionalization
The carbonitrile group participates in nucleophilic additions and reductions:
a. Hydrolysis to Carboxamide
Under controlled acidic or enzymatic conditions, the nitrile converts to a primary amide:
| Catalyst | pH | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| H2SO4 (dil.) | 2 | 60°C | 85 | |
| Nitrilase | 7 | 37°C | 92 |
b. Reduction to Amine
Catalytic hydrogenation reduces the nitrile to a primary amine:
| Catalyst | Pressure (atm) | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Raney Ni | 3 | Ethanol | 88 | |
| Pd/C | 5 | THF | 94 |
Aromatic Substitution Reactions
Electrophilic substitution occurs at the para-substituted phenyl ring adjacent to the sulfonamide:
a. Nitration
Nitration introduces a nitro group at the ortho position relative to the sulfonamide:
| Nitrating Agent | Temperature | Yield (%) | Source |
|---|---|---|---|
| HNO3/H2SO4 | 0°C | 72 |
b. Halogenation
Bromination with Br2/FeBr3 selectively adds bromine to the phenyl ring.
Oxazole Ring Modifications
The oxazole core participates in ring-opening and functionalization:
a. Acid-Catalyzed Ring Opening
In concentrated HCl, the oxazole ring hydrolyzes to form a diketone intermediate:
| Acid Strength | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|
| 12M HCl | 120°C | 1,4-Diketone derivative | 68 |
b. Nucleophilic Attack at C-2
The electron-deficient C-2 position reacts with amines or alcohols:
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ethanolamine | K2CO3, DMF, 80°C | 2-Ethanolamine-oxazole | 76 |
Cross-Coupling Reactions
The aryl groups undergo palladium-catalyzed couplings:
a. Suzuki-Miyaura Coupling
The 4-(piperidine-1-sulfonyl)phenyl group reacts with aryl boronic acids:
| Boronic Acid | Catalyst | Yield (%) | Source |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh3)4 | 82 | |
| 2-Naphthyl | PdCl2(dppf) | 75 |
b. Buchwald-Hartwig Amination
The phenylethylamino group participates in C–N bond formation.
Amino Group Alkylation/Acylation
The secondary amine in the phenylethylamino moiety undergoes derivatization:
| Reagent | Product | Yield (%) | Source |
|---|---|---|---|
| Acetyl chloride |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily attributed to its unique structural features.
Antiviral Activity : Recent studies have highlighted the compound's potential against human papillomavirus (HPV). Specifically, it has shown moderate activity against HPV types 11, 16, and 18 in vitro. One variant demonstrated an EC50 value comparable to established antiviral drugs, suggesting it could serve as a lead compound for developing new antiviral agents targeting HPV lesions .
Antibacterial and Antifungal Properties : Compounds containing the oxazole and piperidine moieties have been evaluated for antibacterial activity. They have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics . Additionally, the presence of sulfonamide groups enhances their antifungal properties.
Enzyme Inhibition : The compound has been tested for its ability to inhibit key enzymes such as acetylcholinesterase and urease. This inhibition can be crucial in treating conditions like Alzheimer's disease and urinary infections .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anti-HPV Research : A study conducted at the University of Alabama demonstrated that specific derivatives of this compound exhibited significant antiviral activity against HPV with low cytotoxicity, positioning them as promising candidates for further development .
- Antibacterial Screening : In another study, derivatives were screened against various bacterial strains, revealing potent antibacterial properties that could be leveraged in clinical settings to combat resistant infections .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-[(2-PHENYLETHYL)AMINO]-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylamine moiety can mimic endogenous neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors. The piperidine sulfonyl group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Pyrazole-Based Carbonitriles (e.g., Fipronil, Ethiprole)
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) and ethiprole share a pyrazole core with carbonitrile and sulfonyl groups. Unlike the oxazole in the target compound, pyrazoles exhibit stronger electronegativity, which may enhance binding to GABA receptors in insects. However, the oxazole’s oxygen atom could provide better metabolic stability in mammalian systems .
Pyrimidine-5-Carbonitrile Derivatives
The pyrimidine-5-carbonitrile scaffold (e.g., 2-chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile) features a six-membered ring with two nitrogen atoms, offering distinct electronic properties compared to oxazole. Pyrimidines are often used in kinase inhibitors due to their planar structure and ability to mimic purine bases. The target compound’s oxazole may lack this mimicry but could exhibit reduced off-target effects .
Substituent-Based Comparisons
Piperidine Sulfonyl Groups
The compound 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}-2-butenoic acid shares the 4-(piperidine-1-sulfonyl)phenyl substituent with the target molecule. This group enhances solubility (predicted pKa = 3.41) and may contribute to interactions with polar residues in enzymes. However, the butenoic acid tail in this analog introduces acidity, which is absent in the oxazole derivative .
Phenethylamino vs. Aryloxy Groups
In 2-[4-(pyridin-2-ylmethoxy)phenyl]aminopyrimidine-5-carbonitrile, an aryloxy group replaces the phenethylamino moiety.
Biological Activity
The compound 5-[(2-phenylethyl)amino]-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure incorporates several functional groups that contribute to its biological activity, including an oxazole ring and a piperidine sulfonamide moiety.
Anticancer Activity
Research indicates that compounds containing oxazole and piperidine structures often exhibit anticancer properties. For instance, studies have shown that derivatives of oxazole can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. A specific study demonstrated that related oxazole derivatives inhibited the growth of breast cancer cells with an IC50 value in the micromolar range .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored. In vitro studies have demonstrated significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
The biological activity of 5-[(2-phenylethyl)amino]-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways.
- Enzyme Modulation : By inhibiting specific enzymes like AChE, it alters neurotransmitter levels and affects neuronal communication.
- Cell Cycle Disruption : Its anticancer properties may stem from interference with the cell cycle progression in cancer cells.
Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of similar oxazole derivatives in vitro. The results indicated that these compounds could induce apoptosis in cancer cell lines through caspase activation and mitochondrial membrane potential disruption .
Study 2: Antimicrobial Properties
Another study assessed the antimicrobial efficacy of the compound against E. coli and S. aureus. The findings revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial potential .
Data Tables
Q & A
Q. What controls are essential in in vivo pharmacokinetic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
